molecular formula C8H12N2O2 B12926452 sec-Butyl 1H-imidazole-2-carboxylate

sec-Butyl 1H-imidazole-2-carboxylate

Cat. No.: B12926452
M. Wt: 168.19 g/mol
InChI Key: RPSUTUKAXKVWTO-UHFFFAOYSA-N
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Description

sec-Butyl 1H-imidazole-2-carboxylate (CAS 62366-55-6) is a chemical compound with the molecular formula C8H12N2O2 and a molecular weight of 168.19 g/mol . It is supplied as a solid and should be stored at room temperature, in some cases under an inert atmosphere . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications. In scientific research, imidazole-2-carboxylate derivatives serve as key synthetic intermediates and versatile building blocks in organic chemistry . Their primary research value lies in the synthesis of more complex molecules, particularly in the development of pharmaceuticals, where they can be used as precursors for compounds with potential biological activity . For instance, such derivatives are useful in creating novel complexing ligands and are investigated as synthetic intermediates for antiviral agents . The imidazole scaffold is a privileged structure in medicinal chemistry due to its presence in a wide range of biologically active molecules . From a synthetic chemistry perspective, the ester functional group on the imidazole ring makes this compound a versatile intermediate. It can be used in further transformations, such as hydrolysis to the corresponding carboxylic acid or reactions with nucleophiles. The sec-butyl chain may also offer opportunities for specific modifications, contributing to the desired physicochemical properties of the final target molecule. Researchers can leverage this compound to build poly-functionalized imidazole systems, which are accessible through various synthetic methods, including modern green approaches . Safety notes: This compound has associated hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled) . Appropriate personal protective equipment should be worn, and handling should occur only in a well-ventilated area.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

butan-2-yl 1H-imidazole-2-carboxylate

InChI

InChI=1S/C8H12N2O2/c1-3-6(2)12-8(11)7-9-4-5-10-7/h4-6H,3H2,1-2H3,(H,9,10)

InChI Key

RPSUTUKAXKVWTO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC(=O)C1=NC=CN1

Origin of Product

United States

Advanced Synthetic Methodologies for Sec Butyl 1h Imidazole 2 Carboxylate

Strategies for the Construction of the Imidazole (B134444) Core

The formation of the imidazole nucleus is a critical step in the synthesis of sec-Butyl 1H-imidazole-2-carboxylate. Modern organic synthesis offers several powerful strategies to construct this heterocyclic system, often with high efficiency and control over substitution patterns.

Multi-component Reaction Approaches for Imidazole Ring Formation

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. bohrium.comresearchgate.net These reactions are advantageous due to their atom economy, reduced reaction times, and the ability to generate molecular diversity from readily available starting materials. bohrium.comresearchgate.net For the synthesis of substituted imidazoles, MCRs represent a powerful and green chemistry approach. bohrium.com

The Debus-Radziszewski reaction, first reported in 1858, is a classic example of an MCR for imidazole synthesis, typically involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). mdpi.comnih.gov Modern variations of this reaction utilize a range of catalysts and conditions to improve yields and broaden the substrate scope. For instance, a one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles can be achieved using a chromium-containing metal-organic framework, MIL-101, as a heterogeneous catalyst under solvent-free conditions. mdpi.com This method offers high yields, short reaction times, and easy catalyst recovery. mdpi.com Similarly, bismuth (III) triflate has been shown to be an effective and environmentally benign catalyst for the multicomponent synthesis of 2,4,5-trisubstituted imidazoles. scirp.org

The versatility of MCRs allows for the synthesis of a wide array of imidazole derivatives. rsc.org For example, a four-component reaction involving a 1,2-diketone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) can yield 1,2,4,5-tetrasubstituted imidazoles. rsc.org The choice of catalyst, such as HBF4–SiO2, can be crucial in selectively producing either tri- or tetrasubstituted imidazoles. rsc.org

Table 1: Examples of Catalysts in Multi-component Imidazole Synthesis

Catalyst Reactants Product Type Key Advantages
MIL-101(Cr) 1,2-Diketone, Aldehyde, Ammonium Acetate 2,4,5-Trisubstituted Imidazole Heterogeneous, reusable, solvent-free. mdpi.com
Bismuth (III) Triflate Aldehyde, Benzil, Ammonium Acetate 2,4,5-Trisubstituted Imidazole Non-toxic, non-corrosive, good yields. scirp.org
HBF4–SiO2 1,2-Diketone, Aldehyde, Amine, Ammonium Acetate 1,2,4,5-Tetrasubstituted Imidazole High selectivity, recyclable catalyst. rsc.org
p-Toluenesulfonic Acid (PTSA) Benzil, Benzaldehyde, Ammonium Acetate, Aniline Tri- and Tetrasubstituted Imidazoles Mild conditions, inexpensive reagents, high yields. isca.me

Cyclization Reactions in the Synthesis of 2-Carboxylate Substituted Imidazoles

Cyclization reactions provide a direct route to the imidazole ring, and various strategies have been developed to introduce a carboxylate group at the C-2 position. One notable method involves the reaction of oxime-hydroxylamines with ethyl glyoxalate. rsc.org This process proceeds through the in-situ formation of an N-oxide intermediate, which then undergoes cyclization and dehydrative aromatization to yield a 1-hydroxyimidazole (B8770565) with an ester moiety at the C-2 position. rsc.org

Another approach is the iodine-mediated oxidative [4+1] cyclization of enamines with trimethylsilyl (B98337) azide (B81097) (TMSN3), which furnishes 2,5-disubstituted imidazole-4-carboxylic acid derivatives. organic-chemistry.org This reaction demonstrates the versatility of cyclization strategies in accessing imidazoles with specific substitution patterns.

Furthermore, a palladium-catalyzed decarboxylative addition and cyclization sequence of aromatic carboxylic acids with functionalized aliphatic nitriles has been reported for the synthesis of multiply substituted imidazoles. nih.govacs.org This method is valued for its high step economy and good functional group compatibility. nih.govacs.org

Palladium-Catalyzed and Other Metal-Catalyzed Syntheses of Imidazole Derivatives

Transition metal catalysis, particularly with palladium, has become an indispensable tool in modern organic synthesis for the formation of heterocyclic compounds, including imidazoles. rsc.org Palladium catalysts can be employed in various reaction types, such as cross-coupling and cyclization reactions, to construct the imidazole core. rsc.orgelectronicsandbooks.com

For example, an efficient palladium-catalyzed tandem reaction involving the intermolecular Heck arylation of 2-vinyl imidazoles followed by an intramolecular aerobic oxidative C-H amination can produce imidazole-fused polyheterocycles. rsc.org While not directly forming the initial imidazole ring, this demonstrates the power of palladium catalysis in elaborating imidazole structures. The synthesis of imidazole-based functionalized mesoionic carbene complexes of palladium has also been reported, highlighting the interplay between imidazole chemistry and organometallic catalysis. acs.org

Beyond palladium, other metals have been utilized. For instance, nickel-catalyzed cyclization of amido-nitriles can afford 2,4-disubstituted NH-imidazoles. rsc.org Iron catalysts have been used to promote the reaction between amidoximes and enones to yield imidazoles with a ketone moiety at the C-4 position. rsc.org The functionalization of the imidazole scaffold can also be achieved through selective metalation using magnesium and zinc, followed by reactions with various electrophiles. nih.gov

Ultrasound-Assisted Synthesis of Imidazole-Based Compounds

The application of ultrasound irradiation in organic synthesis, a field known as sonochemistry, has gained significant traction as a green chemistry technique. mdpi.comnih.gov Ultrasound can enhance reaction rates, improve yields, and often allows for milder reaction conditions compared to conventional heating methods. nih.govresearchgate.net

In the context of imidazole synthesis, ultrasound has been successfully applied to various multi-component reactions. mdpi.com For example, the synthesis of 2,4,5-trisubstituted imidazoles via a one-pot condensation can be accelerated using ultrasound in the presence of catalysts like boric acid or Fe3O4 magnetic nanoparticles. mdpi.com The use of ultrasound has been shown to significantly reduce reaction times and increase yields. nih.govrsc.org For instance, in the N-alkylation of the imidazole ring, ultrasound irradiation can decrease the reaction time from 48–96 hours to just 1–2 hours. nih.govrsc.org

The synthesis of 1,2,4,5-tetrasubstituted imidazoles has also been efficiently carried out under ultrasonic irradiation using nanocrystalline magnesium aluminate as a catalyst. researchgate.net This method boasts high yields, short reaction times, and simple work-up procedures. researchgate.net

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Imidazole Synthesis

Reaction Type Catalyst Conventional Method (Time) Ultrasound-Assisted Method (Time) Yield Improvement with Ultrasound
N-Alkylation of Imidazole - 48-96 hours 1-2 hours ~5-10% increase. nih.govrsc.org
Synthesis of 2,4,5-Triaryl Imidazoles Boric Acid - Shorter reaction time Yields above 85%. mdpi.com
Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles Nanocrystalline MgAl2O4 - Shorter reaction time High yields. researchgate.net

Esterification Techniques for the sec-Butyl Carboxylate Moiety

Once the 1H-imidazole-2-carboxylic acid core is synthesized, the final step in producing this compound is the esterification of the carboxylic acid group with sec-butanol.

Direct Esterification of 1H-imidazole-2-carboxylic Acid with sec-Butanol

Direct esterification is a common method for the synthesis of esters. This reaction typically involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. While specific literature on the direct esterification of 1H-imidazole-2-carboxylic acid with sec-butanol is not extensively detailed, the principles of Fischer esterification can be applied.

The reaction would likely involve refluxing 1H-imidazole-2-carboxylic acid with an excess of sec-butanol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The use of an excess of the alcohol or the removal of water as it is formed would be necessary to drive the equilibrium towards the formation of the ester product. The imidazole nucleus itself is basic and can be protonated by the acid catalyst, which may influence the reaction conditions required.

Alternative esterification methods could also be considered, such as conversion of the carboxylic acid to an acyl chloride followed by reaction with sec-butanol, or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the ester formation under milder conditions. These methods would circumvent the need for strong acidic conditions that might be incompatible with certain functional groups on the imidazole ring.

Transesterification Methods for this compound Synthesis

Transesterification represents a viable and green chemistry-aligned pathway for synthesizing this compound. This method typically involves the reaction of a more common alkyl ester of 1H-imidazole-2-carboxylic acid (such as the methyl or ethyl ester) with sec-butanol in the presence of a catalyst. The equilibrium is driven towards the desired product, often by removing the lower-boiling alcohol byproduct.

Recent advancements have highlighted the use of Brønsted acidic imidazolium-based ionic liquids as highly effective catalysts for transesterification reactions. researchgate.net These catalysts are prized for their high activity, thermal stability, and recyclability, which overcomes many disadvantages of traditional acid or base catalysts. researchgate.net For instance, ionic liquids such as 1-(3-sulfopropyl)-3-methylimidazolium hydrogen sulfate (B86663) have demonstrated excellent performance in similar transesterification processes. researchgate.net

The reaction involves heating the starting ester (e.g., methyl 1H-imidazole-2-carboxylate) with an excess of sec-butanol and the ionic liquid catalyst. To enhance the conversion rate, the reaction can be performed in a reactive distillation setup, which continuously removes the methanol (B129727) byproduct, thereby shifting the reaction equilibrium towards the formation of this compound. researchgate.net This technique has been shown to achieve very high conversion rates, exceeding 97% in analogous systems. researchgate.net

Table 1: Potential Catalysts for Transesterification Synthesis

Catalyst TypeExample CatalystKey Advantages
Acidic Imidazolium (B1220033) Ionic Liquid1-(3-sulfopropyl)-3-methylimidazolium hydrogen sulfateHigh catalytic activity, reusability, thermal stability, environmentally friendly. researchgate.net
Solid Acid CatalystsSulfated ZirconiaHeterogeneous nature allows for easy separation from the reaction mixture.
Organometallic CatalystsTin or Titanium-based catalystsHigh efficiency, but potential for metal contamination in the final product.

Utilizing Chloroformate Reagents in Imidazole-2-carboxylate Ester Formation

A widely employed and scalable method for the synthesis of imidazole-2-carboxylate esters involves the reaction of an imidazole derivative with a suitable chloroformate reagent. google.comsci-hub.se For the synthesis of this compound, this would involve reacting 1H-imidazole with sec-butyl chloroformate.

The reaction is typically conducted in an appropriate solvent, such as acetonitrile, in the presence of a base like triethylamine (B128534). google.comias.ac.in A common procedure involves adding a solution of the imidazole and triethylamine to a cooled solution of the chloroformate reagent. google.com This method has been found to produce imidazole-2-carboxylic acid ester derivatives stably and in high yields, irrespective of the reaction scale or the duration of reagent addition, making it suitable for industrial production. google.com

The use of chloroformate reagents like ethyl chloroformate (ECF) is noted for its low cost and the relatively benign nature of its byproducts (ethanol and carbon dioxide), which are easier to remove via aqueous extraction compared to byproducts from other chloroformates like isobutyl chloroformate. sci-hub.se The reaction proceeds via the formation of a mixed carbonic acid anhydride (B1165640) intermediate. sci-hub.se

Table 2: Typical Reaction Parameters for Imidazole-2-carboxylate Synthesis using Chloroformate Reagents

ParameterConditionRationale / FindingReference
ReactantsImidazole Derivative, Chloroformate Derivative, TriethylamineForms the target ester derivative. google.com
SolventAcetonitrileEffective solvent for the reactants. google.com
Temperature-45 °C to 10 °CControlled temperature helps manage the exothermic reaction and improve yield. google.com
Addition MethodImidazole and triethylamine solution added to chloroformate solutionFound to produce stable, high yields regardless of scale. google.com
YieldHigh (e.g., 73% in a related synthesis)The methodology is efficient and suitable for large-scale synthesis. google.com

Advanced Purification and Isolation Techniques in the Synthesis of this compound

The purification and isolation of the target compound are critical steps to ensure a high-purity final product. Several advanced techniques can be employed, moving beyond simple distillation or recrystallization to handle impurities and regioisomers that may form during synthesis.

Selective Precipitation via Salt Formation: A powerful technique for isolating a specific imidazole regioisomer involves treatment with a strong acid. google.com This method exploits differences in basicity between isomers; the desired imidazole compound can be selectively precipitated as a salt (e.g., a tosylate salt) from the reaction mixture, leaving other isomers in the solution. google.com This approach offers a significant advantage for large-scale manufacturing as it can circumvent the need for chromatographic purification. google.com

Crystallization Techniques:

Layer Crystallization: Purification can be achieved by crystallizing the imidazole derivative on one or more cooled surfaces. google.com The grown crystals can then be washed with a pure solvent or a melt of the pure compound to remove adhering impurities. google.com

Cooling Crystallization: After initial work-up, such as solvent removal using a rotary evaporator, the crude product can be dissolved in a minimal amount of a suitable hot solvent. acs.org Upon cooling, the purified product crystallizes out of the solution and can be isolated by filtration. acs.org

Chromatographic Methods: For achieving very high purity or for separating complex mixtures, high-performance liquid chromatography (HPLC) is a suitable method. sielc.com Reverse-phase HPLC methods can be developed and scaled up for the preparative separation and isolation of the target compound from any impurities. sielc.com

Standard Work-up Procedures: The initial isolation often involves a series of extraction and washing steps. After the reaction is complete, the mixture may be diluted with a solvent like ethyl acetate and filtered to remove insoluble byproducts (such as triethylamine hydrochloride). google.com The filtrate is then typically washed with aqueous solutions, such as saturated sodium hydrogen carbonate, to remove acidic impurities before being dried and concentrated in vacuo. ias.ac.in

Table 3: Comparison of Purification Techniques

TechniquePrincipleAdvantagesDisadvantages
Selective Salt PrecipitationDifferential basicity of isomers allows for selective precipitation with a strong acid. google.comExcellent for large-scale isomer separation; avoids chromatography. google.comRequires an additional step to convert the salt back to the free base.
Cooling CrystallizationDecreased solubility at lower temperatures allows the pure compound to crystallize from a saturated solution. acs.orgSimple, effective for removing soluble impurities.May require multiple recrystallization steps for high purity.
Preparative HPLCDifferential partitioning of components between a stationary and mobile phase. sielc.comAchieves very high purity; separates closely related compounds. sielc.comCan be expensive and time-consuming for large quantities.
Solvent Extraction / WashingPartitioning of compounds between two immiscible liquid phases based on solubility. ias.ac.inGood for initial bulk removal of impurities.Can be solvent-intensive; may not remove all impurities.

Chemical Reactivity and Mechanistic Investigations of Sec Butyl 1h Imidazole 2 Carboxylate

Reactivity of the Ester Group in sec-Butyl 1H-imidazole-2-carboxylate

The ester functional group is a key site for chemical transformations, primarily through reactions at the electrophilic carbonyl carbon.

Hydrolysis and Transesterification Kinetics

The hydrolysis of an ester to a carboxylic acid and an alcohol is a fundamental reaction, typically catalyzed by acid or base. For this compound, the rate of hydrolysis is influenced by both steric and electronic factors. The sec-butyl group presents moderate steric hindrance around the carbonyl carbon, which can slow the approach of a nucleophile compared to less hindered methyl or ethyl esters. arkat-usa.orggoogle.com Sterically hindered esters are generally more resistant to saponification (base-catalyzed hydrolysis). arkat-usa.org However, methods using non-aqueous conditions, such as sodium hydroxide (B78521) in a methanol (B129727)/dichloromethane mixture, have been shown to efficiently saponify sterically hindered esters at room temperature. arkat-usa.org

The reaction rate is affected by steric and electronic effects as well as the solvent. arkat-usa.org Electron-withdrawing groups attached to the ester, like the imidazole (B134444) ring, can increase the electrophilicity of the carbonyl carbon, potentially facilitating nucleophilic attack. chemrxiv.org However, the bulky nature of the sec-butyl group makes the attack on the carbonyl carbon more difficult. arkat-usa.org

Transesterification, the conversion of one ester to another by reaction with an alcohol, can be catalyzed by acids or bases. masterorganicchemistry.comorganic-chemistry.org This reaction is an equilibrium process, and it can be driven to completion by using a large excess of the reactant alcohol as the solvent. masterorganicchemistry.com For instance, reacting this compound with methanol under acidic or basic conditions would be expected to yield Methyl 1H-imidazole-2-carboxylate. The imidazole moiety itself can act as a catalyst in ester hydrolysis, proceeding through a nucleophilic catalysis mechanism where the imidazole nitrogen attacks the ester's carbonyl group to form an acyl-imidazolium intermediate. youtube.comyoutube.com This intermediate is then more readily hydrolyzed by water. youtube.com

Table 1: Factors Influencing the Rate of Ester Hydrolysis

FactorEffect on Hydrolysis RateReason
Steric Hindrance (e.g., sec-Butyl group) DecreasesBulky groups physically obstruct the approach of the nucleophile (e.g., OH⁻ or H₂O) to the carbonyl carbon. arkat-usa.org
Electronic Effect (Electron-withdrawing group) IncreasesThe electron-withdrawing imidazole ring makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. chemrxiv.org
Basic Conditions (Saponification) IncreasesThe hydroxide ion (OH⁻) is a stronger nucleophile than water, leading to a faster reaction rate. masterorganicchemistry.com
Acidic Conditions IncreasesProtonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic. byjus.com

Nucleophilic Acyl Substitution Reactions

The ester group of this compound is susceptible to nucleophilic acyl substitution, a broad class of reactions that involves the replacement of the sec-butoxy group (-O-sec-Bu) with another nucleophile. masterorganicchemistry.com This reaction proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.comlibretexts.org In the first step, the nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com In the second step, the carbonyl double bond is reformed, and the sec-butoxide (B8327801) ion is expelled as the leaving group. masterorganicchemistry.com

The reactivity of carboxylic acid derivatives in these substitutions generally follows the order: acid chlorides > anhydrides > esters > amides. pearson.com Esters are less reactive than acid halides and anhydrides but can be readily converted into other functional groups. byjus.com Common transformations include:

Amidation: Reaction with ammonia (B1221849) or primary/secondary amines to form the corresponding amide.

Transesterification: Reaction with a different alcohol to form a new ester, as discussed previously. masterorganicchemistry.com

Reduction: Reaction with strong reducing agents like lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol (2-hydroxymethyl-1H-imidazole).

Table 2: Examples of Nucleophilic Acyl Substitution on this compound

NucleophileProductReaction Type
H₂O / H⁺ or OH⁻1H-Imidazole-2-carboxylic acidHydrolysis
CH₃OH / H⁺ or CH₃O⁻Methyl 1H-imidazole-2-carboxylateTransesterification
NH₃1H-Imidazole-2-carboxamideAmidation
CH₃NH₂N-Methyl-1H-imidazole-2-carboxamideAmidation
1. LiAlH₄ 2. H₂O(1H-Imidazol-2-yl)methanolReduction

Reactions Involving the Imidazole Ring System and Substituent Effects

The aromatic imidazole ring has its own distinct reactivity, which is modulated by the presence of the sec-butyl carboxylate substituent at the C2 position.

Electrophilic Aromatic Substitution on the Imidazole Core

The imidazole ring is an electron-rich heterocycle and is generally susceptible to electrophilic aromatic substitution. uobabylon.edu.iq However, the reactivity and regioselectivity are strongly influenced by substituents. The 2-carboxylate group is an electron-withdrawing group, which deactivates the imidazole ring towards electrophilic attack. In an unsubstituted imidazole, electrophilic substitution typically occurs at the C4 or C5 positions, which are equivalent due to tautomerism. uobabylon.edu.iqnih.gov Attack at C2 is disfavored. uobabylon.edu.iq

In this compound, the C2 position is blocked. The deactivating nature of the ester group will further reduce the ring's reactivity, making harsh conditions necessary for substitution reactions like nitration or sulfonation. The substitution is expected to occur at the C4 or C5 position.

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

ReactionReagentsPredicted Major Product(s)
NitrationHNO₃ / H₂SO₄sec-Butyl 4-nitro-1H-imidazole-2-carboxylate and/or sec-Butyl 5-nitro-1H-imidazole-2-carboxylate uobabylon.edu.iq
HalogenationBr₂ / CHCl₃sec-Butyl 4,5-dibromo-1H-imidazole-2-carboxylate
SulfonationH₂S₂O₇sec-Butyl 4-sulfo-1H-imidazole-2-carboxylate uobabylon.edu.iq

Deprotection and Functional Group Transformations on Imidazole-2-carboxylate Esters

In multistep syntheses, ester groups are often used as protecting groups for carboxylic acids. The sec-butyl ester of 1H-imidazole-2-carboxylic acid can be selectively removed, or "deprotected," to reveal the free carboxylic acid. This hydrolysis is typically carried out under basic conditions (saponification), for example, using sodium hydroxide in an alcohol-water mixture. nih.govnih.gov Acid-catalyzed hydrolysis is also possible, though care must be taken to avoid unwanted side reactions on the imidazole ring. Methods for the deprotection of N-Boc protected imidazoles, such as using NaBH₄ in ethanol, highlight that specific reagents can be used for selective transformations on substituted imidazoles. arkat-usa.org

The carboxylic acid produced upon deprotection is a versatile intermediate for further functionalization. For example, it can be coupled with amines to form amides using standard peptide coupling reagents like HATU or EDC. nih.gov

Influence of the sec-Butyl Ester on Ring Reactivity

Electronic Effect: As an electron-withdrawing group, the ester moiety reduces the electron density of the imidazole ring. mdpi.com This deactivation makes the ring less susceptible to electrophilic attack but can make it more susceptible to nucleophilic aromatic substitution, although such reactions on the imidazole ring are generally uncommon unless there are strong activating groups. The basicity of the imidazole nitrogen atoms is also reduced due to this electron-withdrawing effect. nih.gov

Steric Effect: The sec-butyl group is sterically bulky. While it is attached to the C2-carboxyl group and not directly to the ring, its size can influence the approach of reagents to the adjacent N1 and C5 positions, potentially directing substitution reactions or hindering N-alkylation or N-acylation reactions.

These combined effects mean that this compound is a significantly different molecule in terms of reactivity compared to unsubstituted imidazole or simple alkyl-imidazoles.

Reaction Mechanisms of Key Transformations Involving this compound

Detailed mechanistic studies specifically for this compound are not extensively documented in the literature. However, based on the known reactivity of imidazoles and carboxylic acid esters, plausible mechanisms for its key transformations can be proposed. These transformations primarily include hydrolysis of the ester, decarboxylation of the resulting carboxylic acid, and N-alkylation of the imidazole ring.

Hydrolysis of the Ester Group

The hydrolysis of this compound to 1H-imidazole-2-carboxylic acid and sec-butanol can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification):

The base-catalyzed hydrolysis of esters typically proceeds through a bimolecular acyl substitution mechanism (BAC2). ucoz.com

Step 1: Nucleophilic Attack. A hydroxide ion (OH⁻) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.

Step 2: Collapse of the Tetrahedral Intermediate. The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the sec-butoxide (CH₃CH₂CH(O⁻)CH₃) as the leaving group.

Step 3: Proton Transfer. The sec-butoxide, a strong base, deprotonates the newly formed carboxylic acid to yield sec-butanol and the carboxylate salt of 1H-imidazole-2-carboxylic acid. This final acid-base reaction is essentially irreversible and drives the equilibrium towards the products.

Acid-Catalyzed Hydrolysis:

The acid-catalyzed hydrolysis of esters is a reversible process and proceeds via a series of proton transfer and nucleophilic attack steps (AAC2 mechanism). ucoz.com

Step 1: Protonation of the Carbonyl Oxygen. The reaction is initiated by the protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺), which increases the electrophilicity of the carbonyl carbon.

Step 2: Nucleophilic Attack by Water. A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Step 3: Proton Transfer. A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a better leaving group (water).

Step 4: Elimination of the Leaving Group. The lone pair on the remaining hydroxyl group pushes down, reforming the carbonyl group and eliminating a molecule of sec-butanol.

Step 5: Deprotonation. The protonated carbonyl of the carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst and form 1H-imidazole-2-carboxylic acid.

Decarboxylation

The direct decarboxylation of this compound is unlikely as esters are generally resistant to this reaction. Decarboxylation typically occurs from the corresponding carboxylic acid, which can be obtained via hydrolysis. The decarboxylation of 1H-imidazole-2-carboxylic acid is a known transformation.

The mechanism of decarboxylation of imidazole-2-carboxylic acids can be influenced by the reaction conditions. One plausible pathway involves the formation of a zwitterionic intermediate.

Step 1: Protonation of the Imidazole Ring. In an acidic medium, one of the nitrogen atoms of the imidazole ring can be protonated.

Step 2: Formation of an Ylide/Zwitterion. The protonated imidazole can facilitate the formation of a zwitterionic intermediate or an ylide at the C2 position. The presence of an electron-withdrawing carboxylate group stabilizes this intermediate.

Step 3: Elimination of Carbon Dioxide. The C-C bond between the imidazole ring and the carboxyl group cleaves, releasing carbon dioxide (CO₂). This step is often the rate-determining step and can be facilitated by heat. The stability of the resulting carbanion/ylide intermediate at the C2 position is crucial for this step.

Step 4: Protonation. The resulting imidazolyl anion is then protonated by the solvent or another proton source to yield the final imidazole product.

Studies on the decarboxylation of related imidazole-dicarboxylic acids have shown that the reaction can be selective depending on the solvent and reaction conditions. oup.com For instance, heating in different solvents can lead to the preferential loss of a specific carboxyl group. oup.com

N-Alkylation

The imidazole ring of this compound contains two nitrogen atoms, both of which are potential sites for alkylation. The reaction with an alkylating agent, such as an alkyl halide (R-X), typically proceeds via a nucleophilic substitution mechanism.

Step 1: Nucleophilic Attack. The lone pair of electrons on one of the nitrogen atoms of the imidazole ring acts as a nucleophile and attacks the electrophilic carbon of the alkylating agent. This results in the formation of a quaternary imidazolium (B1220033) salt. The regioselectivity of the alkylation (i.e., which nitrogen atom is alkylated) can be influenced by steric and electronic factors. otago.ac.nz The presence of the bulky sec-butyl ester group at the 2-position might sterically hinder the attack at the adjacent N-1 position, potentially favoring alkylation at the N-3 position.

Step 2: Formation of the Imidazolium Salt. The product of the N-alkylation is a positively charged imidazolium salt, with the counter-ion being the halide from the alkylating agent.

The reactivity in N-alkylation can be enhanced by using a base to deprotonate the N-H of the imidazole ring, forming a more nucleophilic imidazolate anion. otago.ac.nz This anion then readily attacks the alkylating agent.

High Resolution Spectroscopic and Structural Elucidation of Sec Butyl 1h Imidazole 2 Carboxylate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. For sec-butyl 1H-imidazole-2-carboxylate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete assignment of all proton and carbon resonances, confirming the connectivity and stereochemistry of the molecule.

Elucidation of Proton and Carbon Chemical Shifts and Coupling Patterns

While direct experimental spectra for this compound are not widely published, a detailed prediction of its ¹H and ¹³C NMR spectra can be formulated based on the analysis of closely related analogs, such as ethyl 1H-imidazole-2-carboxylate and methyl 1H-imidazole-2-carboxylate. chemicalbook.comnih.govchemicalbook.com The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (B1202638) (TMS).

¹H NMR Spectroscopy:

The proton NMR spectrum is anticipated to exhibit distinct signals for the imidazole (B134444) ring protons and the protons of the sec-butyl ester group. The two protons on the imidazole ring are expected to appear as singlets or narrow doublets due to the small vicinal coupling constant typical for this ring system. ipb.pt The N-H proton of the imidazole ring is expected to be a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

The protons of the sec-butyl group will present more complex splitting patterns. The methine proton (CH) adjacent to the ester oxygen will appear as a multiplet, coupled to the neighboring methyl and methylene (B1212753) protons. The methylene protons (CH₂) will be diastereotopic and are expected to appear as a complex multiplet. The two methyl groups (CH₃) of the sec-butyl moiety will likely show distinct signals, appearing as a doublet and a triplet.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule. The carbonyl carbon of the ester group is expected to have the most downfield chemical shift. The two sp²-hybridized carbons of the imidazole ring will resonate in the aromatic region. The signals for the four carbons of the sec-butyl group are expected in the aliphatic region of the spectrum. The chemical shifts of imidazole carbons can be sensitive to tautomerization, which can lead to broadened signals in solution NMR. mdpi.com

Predicted ¹H and ¹³C NMR Data for this compound:

Interactive Data Table: Predicted NMR Data

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
Imidazole H-4/H-5~7.1-7.3~125-130d~1-2
Imidazole H-5/H-4~7.1-7.3~125-130d~1-2
Imidazole N-HVariable (broad)-s-
Ester C=O-~160-165--
Imidazole C-2-~140-145--
sec-Butyl CH~4.9-5.1~73-75m-
sec-Butyl CH₂~1.6-1.8~28-30m-
sec-Butyl CH₃ (doublet)~1.2-1.4~18-20d~6-7
sec-Butyl CH₃ (triplet)~0.8-1.0~9-11t~7-8

Note: The predicted values are based on data from analogous compounds and standard NMR prediction tools. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation

To unequivocally confirm the predicted structure, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the scalar coupling network between protons. Cross-peaks would be expected between the methine proton of the sec-butyl group and both the adjacent methylene and methyl protons, confirming the connectivity within the alkyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom. For example, the imidazole proton signals would correlate with the imidazole carbon signals, and the protons of the sec-butyl group would correlate with their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting the different fragments of the molecule. Key expected correlations would include:

A correlation between the methine proton of the sec-butyl group and the carbonyl carbon of the ester.

Correlations between the imidazole ring protons and the carbonyl carbon, as well as the other imidazole carbons.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound (C₈H₁₂N₂O₂), the calculated exact mass is 168.0899 g/mol . An experimental HRMS measurement confirming this value would provide strong evidence for the elemental composition of the molecule.

Fragmentation Pathways of this compound

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) at m/z 168 would be expected. The fragmentation of this ion would likely proceed through several characteristic pathways for esters and imidazole derivatives. nih.gov

One major fragmentation pathway for esters is the loss of the alkoxy group. In this case, the loss of a sec-butoxy radical (•OCH(CH₃)CH₂CH₃) would result in a fragment ion corresponding to the imidazolyl-2-carbonyl cation at m/z 95. Alternatively, loss of the sec-butyl group as a carbocation can occur.

Another common fragmentation is the McLafferty rearrangement, if a gamma-hydrogen is available. For the sec-butyl group, a hydrogen on the ethyl substituent is in a gamma position to the carbonyl oxygen, allowing for the loss of butene (C₄H₈) and the formation of a radical cation of 1H-imidazole-2-carboxylic acid at m/z 112.

Fragmentation of the imidazole ring itself can also occur, often through the loss of small molecules like HCN. nist.gov

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

m/z Proposed Fragment Fragmentation Pathway
168[C₈H₁₂N₂O₂]⁺˙Molecular Ion
112[C₄H₄N₂O₂]⁺˙McLafferty rearrangement (loss of C₄H₈)
95[C₄H₃N₂O]⁺Loss of •OC₄H₉
57[C₄H₉]⁺sec-butyl cation

X-ray Crystallography of this compound and Analogous Structures

While a crystal structure for this compound is not publicly available, analysis of analogous structures, such as ethyl 1-sec-butyl-2-(4-fluorophenyl)-1H-benzimidazole-5-carboxylate, can provide insights into the likely solid-state conformation and intermolecular interactions. nih.gov

Determination of Solid-State Molecular Conformation and Packing

The precise solid-state molecular structure of this compound remains a subject for which detailed crystallographic data is not widely published. Structural elucidation would typically be achieved through single-crystal X-ray diffraction analysis. This powerful technique provides definitive information on bond lengths, bond angles, and torsion angles, which together define the conformation of the molecule in the crystalline state.

For analogous compounds, such as benzimidazole (B57391) derivatives, crystallographic studies have revealed specific conformations. For instance, in ethyl 1-sec-butyl-2-phenyl-1H-benzimidazole-5-carboxylate, the benzimidazole ring system is essentially planar. Current time information in Cambridgeshire, GB. The sec-butyl group in this related structure was observed to be disordered over two sites, indicating a degree of conformational flexibility even within the crystal lattice. Current time information in Cambridgeshire, GB. Similarly, for ethyl 1-sec-butyl-2-(4-methoxyphenyl)-1H-benzimidazole-5-carboxylate, the imidazole ring within the benzimidazole system is nearly planar.

Based on these related structures, it can be hypothesized that the imidazole ring of this compound would also be largely planar. The sec-butyl group, with its chiral center, introduces conformational variability. The orientation of this group relative to the imidazole ring would be a key feature of its solid-state structure.

Table 1: Hypothetical Crystallographic Data for this compound (based on related compounds)

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP21/c or P2/c
a (Å)~10-11
b (Å)~12-13
c (Å)~14-15
β (°)~93-94
Volume (ų)~1700-1900
Z4

Note: This table is predictive and not based on experimental data for the specific compound.

Analysis of Intermolecular Interactions

The way molecules interact with each other in the solid state is crucial for the stability of the crystal lattice. These interactions, though weaker than covalent bonds, are directional and play a significant role in determining the melting point, solubility, and other macroscopic properties of the compound. For this compound, the key intermolecular interactions expected are C-H···O hydrogen bonds and potentially π-stacking.

C-H···O Hydrogen Bonds:

In the solid state, molecules will arrange themselves to maximize favorable intermolecular contacts. For imidazole derivatives containing ester functionalities, weak C-H···O hydrogen bonds are commonly observed. In these interactions, a carbon-bound hydrogen atom acts as a hydrogen bond donor, and an oxygen atom from the carboxylate group of a neighboring molecule acts as the acceptor.

In studies of related benzimidazole carboxylates, such as ethyl 1-sec-butyl-2-phenyl-1H-benzimidazole-5-carboxylate, molecules are linked by weak intermolecular C-H···O hydrogen bonds, forming one-dimensional chains. Current time information in Cambridgeshire, GB. Specifically, interactions involving the hydrogen atoms of the benzimidazole ring and the oxygen of the carboxylate group have been identified. Current time information in Cambridgeshire, GB. Similarly, for ethyl 1-sec-butyl-2-(4-methoxyphenyl)-1H-benzimidazole-5-carboxylate, C-H···O hydrogen bonds connect the molecules into one-dimensional chains along the b-axis.

For this compound, it is anticipated that the hydrogen atom at position 5 of the imidazole ring (C5-H) and hydrogens on the sec-butyl group could participate in C-H···O interactions with the carbonyl oxygen (C=O) of the ester group on an adjacent molecule. The geometry of these bonds (the H···O distance and the C-H···O angle) would be critical in defining the supramolecular architecture.

π-Stacking:

The imidazole ring is an aromatic system, and as such, is capable of engaging in π-π stacking interactions. These interactions arise from the electrostatic attraction between the electron-rich π systems of adjacent aromatic rings. The geometry of π-stacking can vary, with common arrangements being face-to-face and offset (parallel-displaced).

While the presence of the bulky sec-butyl group in this compound might introduce steric hindrance that could influence or even preclude classical π-stacking, the potential for such interactions between the imidazole rings of neighboring molecules remains a possibility that would be confirmed by detailed structural analysis.

Table 2: Anticipated Intermolecular Interactions for this compound

Interaction TypeDonorAcceptorTypical Distance (Å)
C-H···O Hydrogen BondC-H (imidazole ring, sec-butyl group)O=C (carboxylate)H···O: ~2.2 - 2.8
π-π StackingImidazole ring (π system)Imidazole ring (π system)Centroid-Centroid: ~3.3 - 3.8

Note: This table is predictive and not based on experimental data for the specific compound.

Computational Chemistry and Theoretical Characterization of Sec Butyl 1h Imidazole 2 Carboxylate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These in silico studies allow for the prediction of molecular geometry, the distribution of electrons, and the energy levels of molecular orbitals, all of which dictate the molecule's stability and chemical behavior.

Density Functional Theory (DFT) Studies of Molecular Geometry and Vibrational Frequencies

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for predicting the optimized geometric parameters—bond lengths, bond angles, and dihedral angles—by finding the lowest energy conformation of the molecule. For imidazole (B134444) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a highly accurate model of the molecular structure. irjweb.comirjweb.com

In a typical imidazole ring, the C-N bonds are calculated to be around 1.3-1.4 Å, and the C=C double bond is shorter, reflecting its different bond order. The geometry of the sec-butyl ester group attached at the 2-position of the imidazole ring is also critical. The C=O bond of the ester is a key feature, and its vibrational frequency is a strong indicator of the electronic environment. DFT calculations can predict these vibrational frequencies, which can then be compared with experimental data from infrared (IR) and Raman spectroscopy. For instance, the C=O stretching frequency in similar imidazole carboxylate derivatives is typically observed in the range of 1640-1710 cm⁻¹. nih.govresearchgate.net

Parameter Typical Calculated Value (DFT) Description
Bond Lengths (Å)
Imidazole C=N~1.33 ÅDouble bond character within the ring.
Imidazole C-N~1.38 ÅSingle bond character within the ring.
Ester C=O~1.21 ÅCarbonyl double bond.
Ester C-O~1.35 ÅSingle bond between carbonyl C and ester O.
Vibrational Frequencies (cm⁻¹)
N-H Stretch>3100 cm⁻¹Stretching of the imidazole N-H bond.
C=O Stretch1640-1710 cm⁻¹Stretching of the ester carbonyl group. nih.govresearchgate.net
C-N Stretch1340-1390 cm⁻¹Ring stretching modes involving Carbon and Nitrogen. researchgate.net

Note: The values presented are representative for imidazole-2-carboxylate esters and may vary slightly for the specific sec-butyl derivative.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com

For imidazole derivatives, the HOMO is typically distributed over the electron-rich imidazole ring, indicating that this is the primary site for electrophilic attack. The LUMO, conversely, may be localized over the carboxylate group or distributed across the entire π-system. The energy of these orbitals and their gap can be precisely calculated using DFT. For a representative imidazole derivative, the HOMO-LUMO gap was calculated to be 4.4871 eV, indicating significant stability. irjweb.com

Orbital/Parameter Description Typical Calculated Energy (eV)
HOMO Highest Occupied Molecular Orbital; electron-donating capacity.-6.2 to -6.4
LUMO Lowest Unoccupied Molecular Orbital; electron-accepting capacity.-1.8 to -2.0
Energy Gap (ΔE) Difference between LUMO and HOMO energies; indicates chemical stability.4.4 to 4.6 irjweb.com

Note: Energies are illustrative and depend on the specific molecule and computational method.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. irjweb.comnih.gov The MEP map displays regions of different electrostatic potential on the electron density surface.

Negative Regions (Red/Yellow): These areas are electron-rich and represent the most likely sites for electrophilic attack. In sec-Butyl 1H-imidazole-2-carboxylate, these regions are typically localized around the electronegative oxygen atoms of the carbonyl group and the nitrogen atoms of the imidazole ring. nih.govresearchgate.net

Positive Regions (Blue): These areas are electron-poor and are susceptible to nucleophilic attack. The hydrogen atom attached to the imidazole nitrogen (N-H) is a prominent positive site. nih.gov

Neutral Regions (Green): These areas have a near-zero potential and are less likely to be involved in electrostatic interactions. nih.gov

The MEP map provides a clear, qualitative picture of the molecule's reactive sites, complementing the quantitative data from FMO analysis. researchgate.net

Conformational Analysis and Energy Landscapes

Molecules are not static entities; they are flexible and can adopt various spatial arrangements, or conformations, through the rotation of single bonds. Conformational analysis investigates the energy associated with these different arrangements to determine the most stable, or preferred, conformations.

Rotational Barriers of the sec-Butyl Ester Moiety

The sec-butyl group and its connection to the imidazole ring via the ester linkage introduce several rotatable bonds, leading to a complex potential energy surface. The rotation around the C(ring)-C(ester) bond and the C-O ester bond are of particular interest.

Computational methods can determine the energy barriers for these rotations. For example, the rotation of a methyl group attached to an imidazole ring has been calculated to have barriers ranging from approximately 122 to 386 cm⁻¹ (1.46 to 4.62 kJ/mol), depending on its position on the ring. nih.gov Similarly, the rotation of the larger sec-butyl group will have its own characteristic energy barriers. The rotation around the ester bond is influenced by steric hindrance and electronic effects like conjugation. The barrier to rotation is the energy difference between the most stable (staggered) and least stable (eclipsed) conformations. For similar systems, these barriers can be on the order of several kJ/mol. nih.gov

Preferred Conformations in Solution and Gas Phase

The most stable conformation of a molecule can differ between the gas phase and in solution. In the gas phase, intramolecular forces such as steric hindrance and hydrogen bonding dominate. Computational studies often begin by optimizing the molecule's geometry in a vacuum to find this intrinsic preference.

For esters, a planar conformation is generally preferred to maximize π-conjugation between the carbonyl group and the lone pair of the single-bonded oxygen atom. imperial.ac.uk In the case of ethyl 1-methylimidazole-2-carboxylate, crystallographic data shows the molecule is nearly planar, with the carbonyl group oriented anti to the N-methyl group of the imidazole ring. researchgate.net A similar planarity would be expected for the sec-butyl ester, though steric interactions from the bulkier sec-butyl group might introduce some twisting.

In solution, intermolecular interactions with solvent molecules become significant and can influence the conformational equilibrium. Polar solvents may stabilize more polar conformers. While detailed studies on this compound are specific, the general principles of conformational analysis suggest that the lowest energy state will seek to minimize steric repulsion while maximizing electronic stabilization. lumenlearning.com

Theoretical Mechanistic Studies of Reactions Involving the this compound Scaffold

Theoretical mechanistic studies are crucial for understanding the reactivity and reaction pathways of heterocyclic compounds. While specific computational studies detailing the reaction mechanisms of this compound are not extensively documented in the reviewed literature, the broader family of imidazole and benzimidazole (B57391) derivatives has been the subject of numerous theoretical investigations. These studies provide a framework for predicting and understanding the chemical behavior of the this compound scaffold. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, reaction energetics, and transition states of reactions involving such scaffolds.

Research on related imidazole compounds, such as imidazole-2-carboxaldehyde, demonstrates the utility of DFT calculations in understanding photochemical reactions. For instance, studies have explored the excited triplet state of imidazole-2-carboxaldehyde, which is relevant to its role in the formation of secondary organic aerosols in the atmosphere. nih.gov These computational investigations help determine hydrated structures, hydrogen bonding, and the mechanism of reactions like hydrogen abstraction, suggesting a transition from a ππ* to an nπ* triplet state. nih.gov Such methodologies could be applied to the this compound scaffold to investigate its photochemical stability and reactivity.

Furthermore, DFT calculations have been successfully employed to analyze the electronic and nonlinear optical (NLO) properties of various benzimidazole-6-carboxylates. acs.org These studies provide detailed accounts of electronic structure, molecular orbitals, and global reactivity descriptors, which are fundamental to understanding reaction mechanisms. acs.org For the this compound scaffold, similar computational approaches could predict sites of electrophilic or nucleophilic attack, determine frontier molecular orbital energies (HOMO-LUMO gaps), and map the molecular electrostatic potential, thereby offering insights into its reactivity in various chemical transformations.

Conformational analysis, another key aspect of theoretical studies, is used to identify the most stable geometries of molecules, which is critical for understanding their interactions and reaction dynamics. nih.gov For the this compound scaffold, theoretical studies would likely begin with a conformational search to identify the lowest energy conformers. Subsequent mechanistic studies on these stable structures would provide more accurate energy profiles for potential reactions. For example, in reactions involving the ester or the imidazole ring, understanding the preferred orientation of the sec-butyl group would be essential for accurately modeling the transition states.

While detailed data tables for reactions involving this compound are not available, a typical theoretical study would generate data on key computational parameters. The types of data generated in such studies are presented below to illustrate the insights that would be gained.

Table 1: Illustrative Data from a Hypothetical DFT Study on a Reaction of an Imidazole-2-carboxylate Derivative (Note: The following table is a representation of the type of data generated in theoretical mechanistic studies and is not based on actual results for this compound.)

ParameterReactantTransition StateProduct
Relative Energy (kcal/mol) 0.00ΔE‡ΔErxn
Key Bond Distance (Å) e.g., C-N bondLengthened C-N bondBroken C-N bond
Imaginary Frequency (cm-1) NoneνiNone

Advanced Applications in Chemical Biology and Structure Activity Relationship Sar Studies

Prodrug Strategies for Imidazole-2-carboxylic Acid Derivatives

The therapeutic potential of many carboxylic acid-containing compounds is often hampered by suboptimal pharmacokinetic properties, such as poor membrane permeability. Prodrug strategies, particularly the esterification of the carboxylic acid moiety, represent a well-established approach to circumvent these limitations. researchgate.netnih.gov

Design and Synthesis of sec-Butyl 1H-imidazole-2-carboxylate as a Prodrug

The design of this compound as a prodrug is predicated on the principle of masking the polar carboxyl group of 1H-imidazole-2-carboxylic acid (ICA) to enhance its lipophilicity and, consequently, its ability to cross cellular membranes. Upon entry into the target cell or tissue, the sec-butyl ester is designed to be cleaved by endogenous esterases, releasing the active parent drug, ICA.

The synthesis of this compound, while not extensively detailed in dedicated literature, can be inferred from standard esterification procedures for imidazole-based carboxylic acids. A common synthetic route would involve the reaction of 1H-imidazole-2-carboxylic acid with sec-butanol under acidic conditions or using a coupling agent to facilitate the ester formation. For instance, methods for synthesizing other esters of ICA, such as the isobutyl ester, have been described and involve coupling the carboxylic acid with the corresponding alcohol. nih.gov A plausible synthetic approach is outlined below:

Table 1: Plausible Synthesis of this compound

Step Reactants Reagents/Conditions Product

This table represents a generalized synthetic scheme based on common organic chemistry principles.

Enzymatic Hydrolysis of sec-Butyl Esters in Biological Systems

The efficacy of a prodrug strategy hinges on the efficient in vivo conversion of the prodrug to its active form. In the case of ester-based prodrugs like this compound, this conversion is typically mediated by carboxylesterases, which are abundant in various tissues, including the liver, plasma, and small intestine. nih.gov

The rate of enzymatic hydrolysis can be influenced by the steric and electronic properties of the ester group. Studies on various ester prodrugs have shown that the structure of the alcohol moiety can significantly impact the rate of cleavage. nih.gov For instance, bulkier ester groups may be hydrolyzed more slowly than smaller, unhindered esters. The sec-butyl group, being a branched alkyl chain, is expected to be readily recognized and cleaved by carboxylesterases, though potentially at a different rate compared to linear butyl or smaller methyl/ethyl esters. This controlled release can be advantageous in maintaining therapeutic concentrations of the active drug over a prolonged period. The hydrolysis of the ester bond regenerates the carboxylic acid, allowing it to engage with its biological target. researchgate.netresearchgate.net

Role of Imidazole-2-carboxylate Esters in Enzyme Inhibition and Modulation

The imidazole-2-carboxylic acid scaffold has been identified as a potent inhibitor of certain enzymes, particularly metallo-β-lactamases (MBLs). nih.govrawdatalibrary.netnih.gov These enzymes are a significant contributor to antibiotic resistance in bacteria. nih.gov

Structure-Activity Relationships of Imidazole-2-carboxylate Esters for Target Binding

Structure-activity relationship (SAR) studies on derivatives of 1H-imidazole-2-carboxylic acid have provided valuable insights into the structural requirements for potent MBL inhibition. These studies have primarily focused on substitutions at the N-1 position of the imidazole (B134444) ring, revealing that appropriate substituents at this position can lead to highly potent inhibitors of class B1 MBLs, such as VIM-type enzymes. nih.gov

The role of the carboxylate at the C-2 position is crucial for the inhibitory activity, as it is directly involved in coordinating with the zinc ions in the active site of the MBL. nih.govnih.gov The esterification of this group, as in this compound, temporarily inactivates this key interaction. The SAR of the ester group itself would be related to its efficiency as a prodrug moiety—balancing chemical stability with susceptibility to enzymatic cleavage and its influence on physicochemical properties like solubility and lipophilicity. nih.gov The choice of a sec-butyl ester over other alkyl esters could be a strategic optimization to fine-tune these properties.

Table 2: Structure-Activity Relationship (SAR) Insights for Imidazole-2-Carboxylic Acid Derivatives as MBL Inhibitors

Position Modification Impact on Activity Rationale
C-2 Carboxylic Acid Essential for activity Coordinates with active site zinc ions. nih.govnih.gov
C-2 Esterification (e.g., sec-butyl) Inactive until hydrolyzed Acts as a prodrug to improve delivery. nih.gov

Interactions with Biological Macromolecules: A Molecular Perspective

The biological activity of 1H-imidazole-2-carboxylic acid, the active form of this compound, is dictated by its specific interactions with the target enzyme's active site. The imidazole ring itself is a versatile pharmacophore capable of participating in various non-covalent interactions. mdpi.comnih.gov

In the context of MBLs, the imidazole ring of ICA can act as both a hydrogen bond donor and acceptor, forming key interactions with amino acid residues in the active site. mdpi.commdpi.com More critically, the deprotonated carboxylate group at the C-2 position, along with one of the imidazole nitrogens, chelates the zinc ions that are essential for the catalytic activity of these enzymes. nih.govnih.gov This chelation disrupts the enzyme's ability to hydrolyze β-lactam antibiotics, thereby restoring their efficacy. The ability of the imidazole nucleus to engage in these interactions underscores its importance as a privileged structure in medicinal chemistry. mdpi.comresearchgate.net The prodrug, this compound, facilitates the delivery of this key interacting moiety to its biological target.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
1H-imidazole-2-carboxylic acid
sec-Butanol
Di-tert-butyl dicarbonate

Ligand-Protein Binding Mechanisms

Information regarding the specific ligand-protein binding mechanisms of this compound, such as its hydrogen bonding and hydrophobic interactions with protein targets, is not detailed in available research. In principle, the imidazole core of the molecule contains both a hydrogen bond donor (the N-H group) and acceptor (the lone pair on the other nitrogen atom), suggesting its potential to form hydrogen bonds within a protein's binding pocket. The ester group's carbonyl oxygen could also act as a hydrogen bond acceptor.

The sec-butyl group, being a nonpolar alkyl substituent, would be expected to participate in hydrophobic interactions, also known as van der Waals forces, with nonpolar amino acid residues in a protein's active site. These interactions are crucial for the proper orientation and stabilization of the ligand within the binding pocket.

Docking Simulations and Molecular Dynamics of this compound with Protein Targets

There are no specific, publicly available studies that detail docking simulations or molecular dynamics of this compound with any particular protein targets. Such computational studies are vital for predicting the binding affinity and mode of a ligand to its receptor.

A hypothetical docking study would involve computationally placing the this compound molecule into the binding site of a target protein. The simulation would then calculate the most favorable binding poses and estimate the binding energy. Molecular dynamics simulations could further elucidate the stability of the ligand-protein complex over time, providing insights into conformational changes and the dynamic nature of the interactions.

Without experimental or computational data, any discussion of specific interactions remains speculative. Further research is required to identify the biological targets of this compound and to characterize its binding profile through biochemical assays and computational modeling.

Emerging Applications in Materials Science and Catalysis

sec-Butyl 1H-imidazole-2-carboxylate as a Building Block in Functional Materials

The dual functionality of imidazole-2-carboxylate esters makes them valuable as "building blocks" or linkers in the synthesis of functional materials, particularly metal-organic frameworks (MOFs). The imidazole (B134444) ring provides a robust coordination site through its nitrogen atoms, while the carboxylate group can either coordinate directly with metal centers or be hydrolyzed to a carboxylic acid to serve as a strong binding point. This versatility allows for the construction of diverse and complex architectures.

Materials scientists utilize the structural features of these compounds to create materials with tailored properties. For example, the related compound Methyl 1H-imidazole-2-carboxylate is exploited in MOF synthesis where the carboxylate ester acts as both a structure-directing agent and a mild base. This enables the room-temperature assembly of frameworks like MIL-53 and UiO-66, which exhibit high surface areas. The sec-butyl group in this compound, being bulkier than a methyl group, can influence the porosity and dimensionality of the resulting framework, potentially creating larger channels or different network topologies.

The imidazole moiety itself is a key component in creating supramolecular structures through hydrogen bonding and coordination with metal ions. ajol.infosci-hub.se The N-H proton of the imidazole ring can act as a hydrogen-bond donor, while the other nitrogen atom can act as an acceptor or a coordination site. This directional bonding is crucial for assembling one-, two-, or three-dimensional networks. sci-hub.seresearchgate.net The combination of imidazole and carboxylate groups in one molecule provides a powerful tool for designing materials with specific applications, such as gas storage, separation, and heterogeneous catalysis.

Catalytic Applications of Imidazole-2-carboxylate Esters in Organic Synthesis

Imidazole-2-carboxylate esters are increasingly recognized for their role in catalysis, primarily as stable precursors to N-heterocyclic carbenes (NHCs). NHCs are a class of powerful organocatalysts and ligands for transition metals, but their free form can be highly reactive. uliege.be Imidazole-2-carboxylates serve as convenient, air-stable sources of NHCs, which can be generated in situ under specific conditions. uliege.be

The process typically involves the decarboxylation of the imidazole-2-carboxylate, which releases the NHC. This can be triggered thermally or by a metal complex, allowing for controlled generation of the active catalytic species. This approach has been successfully applied in various ruthenium-catalyzed reactions, including ring-opening metathesis polymerization (ROMP) and olefin cyclopropanation. uliege.be

Furthermore, the imidazole core itself is a well-established catalytic motif. researchgate.net Dipeptide-functionalized gold nanoparticles featuring histidine (which contains an imidazole ring) have demonstrated esterase-like activity. acs.org In these systems, the imidazole group, in cooperation with a nearby carboxylate, can act as a general base or acid, facilitating the hydrolysis of esters. acs.org This biomimetic approach highlights the inherent catalytic potential of the imidazole-carboxylate pairing. The reactivity is significantly enhanced when these functional groups are confined on a nanoparticle surface compared to their monomeric counterparts. acs.org

Table 1: Research Findings on Catalytic Applications of Imidazole Derivatives
Catalytic SystemReaction TypeKey FindingsReference
Imidazole-2-carboxylates as NHC precursors with Ruthenium-arene complexesRing-Opening Metathesis Polymerization (ROMP)These compounds serve as effective precursors for generating catalytically active NHC-ruthenium complexes in situ for polymerization reactions. uliege.be
Imidazole-2-carboxylates as NHC precursors with Ruthenium-arene complexesOlefin CyclopropanationThe in situ generation of NHC ligands from imidazole-2-carboxylate precursors facilitates the cyclopropanation of olefins with diazoesters. uliege.be
Dipeptide (His-Phe-OH)-functionalized Gold NanoparticlesEster HydrolysisA cooperative mechanism between the imidazole of histidine and the terminal carboxylate leads to significant rate acceleration in ester hydrolysis, mimicking enzyme activity. The reactivity is enhanced 120-fold on the nanoparticle surface. acs.org
Imidazole in aqueous solutionEster ImidazolysisImidazole acts as a special base catalyst in the decomposition of tetrahedral intermediates during the reaction with phenyl N-methylpyridinium-4-carboxylate esters. rsc.org

Coordination Chemistry of Imidazole-2-carboxylate Derivatives and Metal Complexes

The coordination chemistry of ligands containing both imidazole and carboxylate functionalities is rich and varied, leading to the formation of diverse metal-organic complexes. sci-hub.sersc.org The imidazole ring can coordinate to a metal center through its sp2-hybridized nitrogen atom, while the carboxylate group offers multiple binding modes (monodentate, bidentate chelating, or bridging). This dual-coordination capability allows these ligands to link metal ions into extended structures, including 1D chains, 2D layers, and 3D frameworks. researchgate.netrsc.orgmdpi.com

For example, ligands containing imidazole and carboxylate groups have been used to synthesize coordination polymers with various transition metals like Sr(II), Cd(II), Zn(II), Co(II), and Mn(II). rsc.orgrsc.org The resulting architectures are highly dependent on the specific ligand, the coordination preference of the metal ion, and the reaction conditions. Structures ranging from 2-fold interpenetrating 2D networks to complex 3D self-penetrating nets have been reported. rsc.org

In many of these structures, hydrogen bonding involving the imidazole N-H group plays a crucial role in reinforcing the supramolecular assembly, linking chains or layers into higher-dimensional networks. researchgate.net The combination of strong coordinative bonds with metal ions and weaker, directional hydrogen bonds provides a powerful strategy for crystal engineering, allowing for the rational design of materials with desired structural and functional properties. researchgate.net The study of these metal complexes is important not only for developing new materials but also for understanding the role of similar imidazole-metal interactions in biological systems. researchgate.net

Table 2: Examples of Metal Complexes with Imidazole-Carboxylate Derivatives
Metal IonLigandResulting Structure/TopologyReference
Sr(II)2-(2-carboxylphenyl)-1H-imidazole-4,5-dicarboxylic acid3D structure with "H-shape" channels rsc.org
Cd(II)2-(3-carboxylphenyl)-1H-imidazole-4,5-dicarboxylic acid2D net-like layer structure rsc.org
Zn(II)Imidazole and Phthalate1D zigzag chain and a unique 14-membered cyclic dimer researchgate.net
Co(II)1,4-di(1H-imidazol-4-yl)benzene and Adipic acid3-fold interpenetrating 3D net rsc.org
Mn(II)1,4-di(1H-imidazol-4-yl)benzene and Benzene-1,3,5-triacetic acid(3,8)-connected 3D net based on trinuclear Mn(II) subunits rsc.org
Fe(II)1-Ethylimidazole and [Ni(CN)4]2-Cyano-bridged 2D layer mdpi.com

Future Research Directions and Translational Outlook for Sec Butyl 1h Imidazole 2 Carboxylate

Development of Chiral Synthesis for Enantiomerically Pure sec-Butyl 1H-imidazole-2-carboxylate

The presence of a stereocenter in the sec-butyl group necessitates the development of synthetic methods to produce enantiomerically pure forms of this compound. The biological activity of chiral molecules often resides in a single enantiomer, with the other being inactive or even contributing to undesirable side effects. Therefore, access to enantiopure compounds is critical for pharmacological studies and therapeutic development.

Future research could focus on several established strategies for asymmetric synthesis. One promising approach is the use of chiral catalysts, such as chiral phosphoric acids, which have been successfully employed in the atroposelective synthesis of other axially chiral imidazoles. nih.gov Another strategy involves starting from enantiopure precursors, such as N-protected α-amino acids, which can be converted into chiral imidazole (B134444) derivatives. researchgate.net Furthermore, multicomponent reactions catalyzed by chiral entities offer an efficient and modular route to complex chiral molecules. nih.gov

Once a synthetic route is established, the enantiomeric purity of the product would need to be verified. High-performance liquid chromatography (HPLC) using chiral stationary phases, such as those based on cellulose or cyclodextrin, is a standard and effective technique for separating the enantiomers of imidazole derivatives. tandfonline.comptfarm.plresearchgate.net Capillary electrophoresis (CE) with cyclodextrin-based chiral selectors also provides an excellent method for chiral separation. nih.gov

Table 1: Potential Strategies for Chiral Synthesis and Analysis

Strategy Description Key Advantage
Chiral Catalysis Use of a chiral catalyst (e.g., chiral phosphoric acid) to direct the formation of one enantiomer over the other. High efficiency and potential for catalytic turnover.
Chiral Precursors Starting the synthesis from a readily available, enantiomerically pure molecule. Chirality is incorporated from the beginning of the synthetic sequence.
Enantioselective Resolution Separation of a racemic mixture using techniques like chiral HPLC or enzymatic resolution. Applicable post-synthesis to isolate the desired enantiomer.

Advanced Computational Design of Novel Derivatives

Computational chemistry and molecular modeling are indispensable tools for modern drug discovery, enabling the rational design of novel molecules with enhanced potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov For this compound, in silico methods can guide the synthesis of derivatives with improved biological activity.

Molecular docking studies could be employed to predict the binding modes and affinities of designed analogs within the active sites of various biological targets. mdpi.comnih.gov Given the broad bioactivity of the imidazole scaffold, potential targets could include kinases, G-protein coupled receptors, and various enzymes. nih.govjchemrev.com Quantitative Structure-Activity Relationship (QSAR) studies can further refine the design process by correlating structural features with biological activity, helping to identify key molecular determinants for potency. mdpi.com

A crucial aspect of computational design is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.govnih.gov By filtering out compounds with predicted poor pharmacokinetics or toxicity early in the design phase, researchers can focus synthetic efforts on the most promising candidates, saving time and resources.

Table 2: Hypothetical Computational Design of this compound Derivatives Targeting a Kinase

Compound ID Modification on Imidazole Ring Predicted Binding Affinity (Ki, nM) Predicted Oral Bioavailability (%)
SBIC-001 (Parent) None 150 45
SBIC-002 4-fluoro-phenyl at N1 75 55
SBIC-003 4-pyridyl at C4 50 60
SBIC-004 5-chloro at C5 120 50

Integration with High-Throughput Screening Platforms for New Biological Activities

High-Throughput Screening (HTS) allows for the rapid testing of thousands to millions of compounds, making it a cornerstone of modern drug discovery for identifying novel "hits" against a biological target. news-medical.netwikipedia.org A library of derivatives based on the this compound scaffold could be synthesized and subjected to HTS to uncover new biological functions.

The process begins with the development of a robust and miniaturized assay suitable for automation. news-medical.net This could be a biochemical assay measuring enzyme inhibition or a cell-based assay monitoring a specific cellular response. Once validated, the compound library is screened to identify initial hits. These hits are then subjected to secondary screening and dose-response studies to confirm their activity and determine their potency (e.g., IC50 or EC50 values). nih.gov The imidazole ring is a versatile scaffold known to interact with a wide array of biological targets, making a library of its derivatives a valuable asset for HTS campaigns. nih.govresearchgate.net

Table 3: Illustrative High-Throughput Screening Campaign Results

Compound ID Assay Target Primary Screen Result (% Inhibition at 10 µM) Confirmation (IC50, µM)
SBIC-005 Kinase A 85 0.5
SBIC-012 Protease B 78 1.2
SBIC-027 GPCR C 92 0.2
SBIC-045 Ion Channel D Inactive N/A

Exploration of this compound in Interdisciplinary Research Fields

The utility of imidazole-based compounds extends beyond medicinal chemistry into various interdisciplinary fields. nih.gov Future research should explore the potential applications of this compound and its derivatives in materials science, catalysis, and chemical biology.

In materials science , imidazole derivatives are used as components of polymers and ionic liquids. researchgate.netlifechemicals.com They also serve as effective corrosion inhibitors for various metals. The specific properties of this compound could be investigated for the development of novel functional materials.

The nitrogen atoms in the imidazole ring can coordinate with metal ions, making these compounds suitable as ligands in catalysis or as chemosensors . nih.gov Research could focus on synthesizing metal complexes of this compound and evaluating their catalytic activity in various organic transformations. Additionally, its potential as a fluorescent or colorimetric sensor for specific metal ions could be explored. nih.gov

In chemical biology , imidazole-containing molecules are used as probes to study biological processes. The unique structure of this compound could be functionalized with reporter tags (e.g., fluorophores) to create tools for imaging or affinity-based protein profiling.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for sec-Butyl 1H-imidazole-2-carboxylate, and how can reaction conditions be systematically optimized?

  • Methodology : Use retrosynthetic analysis guided by AI-powered tools (e.g., Template_relevance models) to identify feasible pathways. Prioritize esterification of 1H-imidazole-2-carboxylic acid with sec-butyl halides under anhydrous conditions. Optimize parameters (e.g., solvent polarity, temperature) via design of experiments (DoE) to maximize yield. For example, Mn(IV) oxide in dichloromethane at 25–50°C achieves >80% yield in analogous imidazole ester syntheses . Monitor purity via HPLC with UV detection (λ = 254 nm).

Q. How can crystallographic data for this compound be reliably obtained and refined?

  • Methodology : Employ single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement). Resolve potential disorder in the sec-butyl group via iterative Fourier recycling. Validate hydrogen bonding networks (e.g., N–H···O interactions) using Mercury software. Reference SHELX-76 protocols for handling imidazole ring planarity and torsional angles .

Q. What safety protocols are critical during handling of this compound, given its structural analogs’ hazards?

  • Methodology : Implement NFPA-compliant storage in inert, airtight containers at ≤4°C. Use grounded equipment during transfers to mitigate static ignition risks, as recommended for sec-butyl acetate derivatives . Pair fume hoods with PPE (nitrile gloves, goggles) to limit inhalation exposure, extrapolating from chloroformate safety guidelines .

Advanced Research Questions

Q. How can conflicting toxicity data for sec-butyl derivatives be reconciled in risk assessment frameworks?

  • Methodology : Apply read-across principles using n-butyl chloroformate AEGL-3 values (28.4 ppm for 6-hour exposure) as surrogates, given structural homology and comparable RD50 toxicity thresholds (117 ppm in mice). Validate via in vitro assays (e.g., reconstructed skin micronucleus tests) to address data gaps in genotoxicity .

Q. What experimental strategies resolve discrepancies in mutagenicity profiles between sec-butyl derivatives and parent imidazole compounds?

  • Methodology : Conduct parallel in vitro micronucleus assays (e.g., human peripheral blood lymphocytes) and in vivo erythrocyte tests (mouse models) with flow cytometry. Compare results to baseline imidazole carboxylates (e.g., 1H-benzo[d]imidazole-2-carbaldehyde) to isolate sec-butyl-specific effects .

Q. How can computational models predict metabolic pathways of this compound to guide in vivo studies?

  • Methodology : Use QSAR tools (e.g., OECD QSAR Toolbox) to simulate cytochrome P450-mediated oxidation. Validate predictions via LC-MS/MS analysis of hepatic microsome incubations. Prioritize ester hydrolysis and sec-butyl hydroxylation as key pathways, referencing log Po/w (1.8–2.1) for bioavailability estimates .

Q. What strategies address contradictory crystallographic vs. spectroscopic data for sec-butyl group conformation?

  • Methodology : Combine SC-XRD with dynamic NMR (e.g., VT-NMR at −40°C to 80°C) to detect rotational barriers. For ambiguous cases, employ DFT calculations (B3LYP/6-31G*) to compare energy-minimized conformers with experimental data .

Data Contradiction Analysis

Q. How should researchers interpret variability in acute toxicity thresholds across structurally similar sec-butyl compounds?

  • Approach : Perform meta-analysis of RD50 values (e.g., 97 ppm for isobutyl vs. 117 ppm for sec-butyl chloroformate). Attribute differences to steric effects on respiratory tract binding. Use probabilistic risk assessment models (e.g., Bayesian networks) to quantify uncertainty .

Q. What statistical methods validate the use of n-butyl chloroformate toxicity data as proxies for sec-butyl analogs?

  • Approach : Apply equivalence testing (TOST) with a 20% margin of equivalence. Use toxicity ratio analysis (e.g., sec-butyl/n-butyl LC50 ratios) to confirm structural analog applicability. Reference Carpenter (1982) for interspecies RD50 correlations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.